molecular formula C13H15NO2 B2411209 furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320642-80-4

furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2411209
CAS No.: 2320642-80-4
M. Wt: 217.268
InChI Key: SLLJLRVYHFDOLR-UHFFFAOYSA-N
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Description

Furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a furan ring attached to a bicyclic octane structure, which includes a methylene bridge and an azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the furan ring followed by the construction of the bicyclic octane structure. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize cost. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the bicyclic structure.

    Substitution: Various substitution reactions can occur, particularly at the furan ring and the methylene bridge.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-3-carboxylic acid derivatives, while reduction can yield different alcohols or amines.

Scientific Research Applications

Furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Furan-3-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
  • Furan-3-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Uniqueness

Furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is unique due to its specific structural features, including the methylene bridge and the azabicyclo moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

furan-3-yl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-6-11-2-3-12(7-9)14(11)13(15)10-4-5-16-8-10/h4-5,8,11-12H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLJLRVYHFDOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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